2-Hydroxypropyl 2-methylbutanoate
Description
2-Hydroxypropyl 2-methylbutanoate is an ester derivative of 2-methylbutanoic acid, characterized by a hydroxypropyl group attached to the carboxylate moiety. These compounds are widely documented as key contributors to fruit aromas, particularly in apples, pineapples, and durians . The hydroxyl group in 2-hydroxypropyl 2-methylbutanoate may influence its polarity, volatility, and interaction with biological systems compared to non-hydroxylated analogs, though direct studies are lacking in the literature reviewed.
Properties
CAS No. |
923593-56-0 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-hydroxypropyl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-6(2)8(10)11-5-7(3)9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
LXVGEWFESLNWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(C)O |
Origin of Product |
United States |
Preparation Methods
2-Hydroxypropyl 2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylbutanoic acid with 2-hydroxypropyl alcohol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Hydroxypropyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
2-Hydroxypropyl 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the flavor and fragrance industry to impart fruity aromas to various products.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its ester group is believed to play a crucial role in its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key properties of 2-methylbutanoate esters based on the evidence:
*Hypothetical properties inferred from structural analogs.
Research Findings from Key Studies
Pineapple Aroma: Ethyl 2-methylbutanoate and ethyl hexanoate are critical to pineapple pulp aroma, with OAVs 2–3 times higher in pulp than core .
Apple Volatiles: Over 300 volatiles were identified in apples, with esters constituting >50% of the aroma profile. Butyl 2-methylbutanoate and hexyl 2-methylbutanoate are among the top contributors .
Durian Cultivars: Ethyl 2-methylbutanoate differentiates Malaysian durian cultivars, with odor thresholds 10–100× lower than sulfur-containing compounds .
Storage Effects: In Fuji apples, ester production (e.g., propyl and butyl 2-methylbutanoate) increases during storage, while alcohols decline, highlighting dynamic ester-alcohol equilibria .
Biological Activity
2-Hydroxypropyl 2-methylbutanoate, a compound with potential applications in various fields, has garnered attention for its biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H16O3
- Molecular Weight : 160.21 g/mol
- IUPAC Name : 2-Hydroxypropyl 2-methylbutanoate
Biological Activities
The biological activities of 2-Hydroxypropyl 2-methylbutanoate can be categorized into several key areas:
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.
-
Antioxidant Properties :
- The compound demonstrates antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is vital in preventing cellular damage and may have implications in aging and chronic diseases.
-
Anti-inflammatory Effects :
- Studies suggest that 2-Hydroxypropyl 2-methylbutanoate may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
The mechanisms through which 2-Hydroxypropyl 2-methylbutanoate exerts its biological effects include:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways, leading to a reduction in pro-inflammatory cytokines.
- Modulation of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes, it helps mitigate oxidative damage at the cellular level.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of 2-Hydroxypropyl 2-methylbutanoate against common bacterial strains. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be developed into a topical antibacterial agent.
Study on Antioxidant Activity
Another research focused on the antioxidant capacity of this compound using the DPPH assay. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential:
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.5 | 30 |
| 1.0 | 50 |
| 1.5 | 70 |
This suggests that higher concentrations lead to increased inhibition of free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
